molecular formula C22H22N4O B14094510 4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine

4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine

Cat. No.: B14094510
M. Wt: 358.4 g/mol
InChI Key: NQHCYDZOEATWIE-HAHDFKILSA-N
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Description

4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, pyrimidine, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone typically involves a multi-step process:

    Formation of 4-methoxybenzaldehyde: This can be synthesized through the oxidation of 4-methoxytoluene using an oxidizing agent such as potassium permanganate.

    Synthesis of 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: This intermediate can be prepared by reacting 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl chloride with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 4-methoxybenzaldehyde with 5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine under acidic conditions to form the desired hydrazone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The hydrazone group can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as sodium methoxide in a polar aprotic solvent.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid.

    Reduction: 4-methoxybenzylamine.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: It can be used in the synthesis of novel polymers with unique properties.

    Biological Research: It is used as a probe to study enzyme mechanisms and interactions.

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Pathways Involved: It may affect pathways related to cell cycle regulation and apoptosis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde: A simpler compound with similar aromatic properties but lacking the pyrimidine and hydrazone functionalities.

    5-allyl-6-methyl-2-phenyl-4-pyrimidinyl hydrazine: An intermediate in the synthesis of the target compound with similar structural features.

Uniqueness

4-methoxybenzaldehyde (5-allyl-6-methyl-2-phenyl-4-pyrimidinyl)hydrazone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C22H22N4O

Molecular Weight

358.4 g/mol

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-6-methyl-2-phenyl-5-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C22H22N4O/c1-4-8-20-16(2)24-21(18-9-6-5-7-10-18)25-22(20)26-23-15-17-11-13-19(27-3)14-12-17/h4-7,9-15H,1,8H2,2-3H3,(H,24,25,26)/b23-15-

InChI Key

NQHCYDZOEATWIE-HAHDFKILSA-N

Isomeric SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)N/N=C\C3=CC=C(C=C3)OC)CC=C

Canonical SMILES

CC1=C(C(=NC(=N1)C2=CC=CC=C2)NN=CC3=CC=C(C=C3)OC)CC=C

Origin of Product

United States

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